N6-Cyclopentyl-9-methyladenine
Overview
Description
Mechanism of Action
Target of Action
N6-Cyclopentyl-9-methyladenine (N-0840) primarily targets the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels, and thus decreasing cellular activity .
Mode of Action
N-0840 interacts with the A1 adenosine receptor by binding to it with a 14- to 400-fold greater affinity than it does to the A2 adenosine receptor . This interaction competitively antagonizes the receptor, thereby inhibiting the receptor-mediated effects of adenosine .
Biochemical Pathways
The primary biochemical pathway affected by N-0840 is the adenosine signaling pathway. By antagonizing the A1 adenosine receptor, N-0840 inhibits the downstream effects of adenosine, such as negative inotropism, chronotropism, and dromotropism .
Pharmacokinetics
The pharmacokinetics of N-0840 have been studied both in vitro and in vivo . It has been found to be a poor inhibitor of total cyclic nucleotide phosphodiesterase activity and of adenosine uptake . The duration of action of N-0840 ranges from 1 minute (after 3 µmol/kg intravenously) to 8 hours (after 100 µmol/kg orally) .
Result of Action
The molecular and cellular effects of N-0840’s action primarily involve the antagonism of A1 adenosine receptor-mediated effects. In anesthetized rats, N-0840 selectively antagonized A1 adenosine receptor-mediated bradycardia . It generally failed to affect a2 adenosine receptor-mediated vasodilation .
Biochemical Analysis
Biochemical Properties
N6-Cyclopentyl-9-methyladenine plays a crucial role in biochemical reactions by selectively binding to A1 adenosine receptors. This interaction inhibits the receptor’s activity, preventing the downstream signaling pathways typically activated by adenosine. The compound exhibits a high affinity for A1 receptors, with a significantly lower affinity for A2 receptors . Additionally, this compound does not inhibit other receptors such as alpha-1, alpha-2, beta, 5-hydroxytryptamine 1a, muscarinic, D1, or D2 receptors at concentrations up to 10,000 nM . This selectivity makes it a valuable tool for studying adenosine receptor-mediated processes.
Cellular Effects
This compound affects various types of cells and cellular processes by modulating adenosine receptor activity. In cardiac cells, it antagonizes A1 receptor-mediated effects, such as negative inotropism, chronotropism, and dromotropism . This results in increased heart rate and contractility. In neuronal cells, this compound influences neurotransmitter release and synaptic plasticity by blocking A1 receptor-mediated inhibition of adenylate cyclase . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, highlighting the compound’s potential in treating neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A1 adenosine receptor, where it acts as a competitive antagonist . By occupying the receptor’s binding site, it prevents adenosine from activating the receptor and initiating downstream signaling cascades. This inhibition affects various cellular processes, including enzyme activity, ion channel function, and gene expression. The compound’s selectivity for A1 receptors over A2 receptors is attributed to its unique structural features, which allow for specific interactions with the receptor’s binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a duration of action ranging from 1 minute to 8 hours, depending on the dosage and route of administration . It is relatively stable, with minimal degradation observed in in vitro and in vivo studies. Long-term exposure to this compound has shown sustained antagonistic effects on A1 receptors, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes A1 receptor-mediated responses without causing significant toxicity . At higher doses, some adverse effects, such as changes in blood pressure and heart rate, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to adenosine receptor signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, influencing cyclic nucleotide levels and cellular responses . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its antagonistic effects on A1 receptors, which play a key role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the A1 adenosine receptors on cell membranes . The compound’s distribution is influenced by its solubility and affinity for cellular components, ensuring effective antagonism of adenosine receptor-mediated processes .
Subcellular Localization
This compound is primarily localized to the cell membrane, where it interacts with A1 adenosine receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively compete with adenosine for receptor binding. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
N 0840 is synthesized from 6-chloropurine through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution and methylation reactions.
Industrial Production Methods
The industrial production of N 0840 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N 0840 undergoes various chemical reactions, including:
Oxidation: N 0840 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the adenine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of organic solvents and catalysts.
Major Products
The major products formed from these reactions include various derivatives of N 0840 with modified functional groups. These derivatives are often studied for their enhanced biological activity and selectivity .
Scientific Research Applications
N 0840 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of adenosine receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular and nervous system diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
N6-Cyclopentyladenine: Another adenosine receptor antagonist with similar properties.
N6-Cyclopentyl-9-propyladenine: A derivative with a propyl group at the 9-position, showing higher affinity for the adenosine A1 receptor.
N6-Cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine: A compound with enhanced selectivity and potency
Uniqueness
N 0840 is unique due to its high selectivity for the adenosine A1 receptor and its oral bioavailability. This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-9-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRVYPPUVMKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148871 | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109292-91-3 | |
Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyl-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-Cyclopentyl-9-methyladenine interact with adenosine receptors, and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist of the adenosine A1 receptor. [, ] This means it binds to the A1 receptor, preventing adenosine from binding and exerting its usual effects. [, ] By blocking the A1 receptor, this compound can counteract adenosine's inhibitory actions on various physiological processes, such as heart rate and neuronal excitability. [, ] For example, in the heart, A1 receptor activation typically slows down heart rate. By blocking this receptor, this compound can prevent this slowing effect and potentially increase heart rate. []
Q2: What is the structure-activity relationship of this compound, and how do structural modifications affect its activity and selectivity?
A2: this compound belongs to a class of compounds where N6 substitution on the 9-methyladenine scaffold significantly influences its interaction with adenosine receptors. [] The cyclopentyl group at the N6 position plays a crucial role in its high affinity for the A1 receptor. [] This specific substitution leads to a considerable increase in potency at A1 receptors compared to the unsubstituted 9-methyladenine. [] Interestingly, the same modification may have a lesser effect or even decrease the compound's potency at A2 receptors, contributing to its selectivity profile. [] This suggests that the cyclopentyl group allows this compound to adopt a conformation that favorably interacts with the binding site of the A1 receptor.
A3: this compound demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] In animal studies, it exhibited a range of durations of action, lasting from minutes to several hours depending on the dose and route of administration (intravenous or oral). [] Furthermore, it displayed minimal effects on blood pressure and heart rate at therapeutic doses, indicating a potentially safe cardiovascular profile. []
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